4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-4-methoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxo-4-methoxybenzoyl)piperazin-2-one, while reduction of the carbonyl group can produce 4-(2-hydroxy-4-methoxybenzyl)piperazin-2-one .
Scientific Research Applications
4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an alpha1-adrenergic receptor antagonist, it binds to the alpha1-adrenergic receptors, inhibiting their activation by endogenous catecholamines such as norepinephrine and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, which can be beneficial in treating conditions like hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have similar biological activities.
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the benzoyl moiety, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(2-hydroxy-4-methoxybenzoyl)piperazin-2-one |
InChI |
InChI=1S/C12H14N2O4/c1-18-8-2-3-9(10(15)6-8)12(17)14-5-4-13-11(16)7-14/h2-3,6,15H,4-5,7H2,1H3,(H,13,16) |
InChI Key |
TZYQRBDDWUYNND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)O |
Origin of Product |
United States |
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